5-tert-butylfuran-2-carbaldehyde is a chemical compound characterized by its furan ring structure with a tert-butyl group and an aldehyde functional group. This compound is notable for its unique properties arising from the steric hindrance provided by the tert-butyl group, which influences its reactivity and interactions in various chemical environments. The molecular formula for 5-tert-butylfuran-2-carbaldehyde is C11H14O, and it features a furan ring with a carbonyl group at the 2-position and a tert-butyl substituent at the 5-position.
These reactions highlight the versatility of 5-tert-butylfuran-2-carbaldehyde in synthetic organic chemistry .
Several synthesis methods have been developed for 5-tert-butylfuran-2-carbaldehyde:
5-tert-butylfuran-2-carbaldehyde has several applications in:
Interaction studies involving 5-tert-butylfuran-2-carbaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in organic synthesis and its behavior in biological systems. The steric hindrance provided by the tert-butyl group plays a crucial role in determining its interaction profiles with other chemical species .
Several compounds share structural similarities with 5-tert-butylfuran-2-carbaldehyde. Below is a comparison highlighting their uniqueness:
The unique aspect of 5-tert-butylfuran-2-carbaldehyde lies in its bulky tert-butyl group, which not only influences its chemical reactivity but also its physical properties such as boiling point and solubility.